2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile
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Overview
Description
2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile is an organic compound characterized by its unique cyclopropane ring structure substituted with methoxyphenoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile typically involves the reaction of 4-methoxyphenol with phenoxycyclopropane derivatives under controlled conditions. One common method includes the use of cesium carbonate as a base and copper(I) chloride as a catalyst in a solvent such as 1-methyl-2-pyrrolidinone (NMP). The reaction is carried out under an inert nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Known for its sweetness inhibitory properties.
2-(2,4-Dichlorophenoxy)propionic acid: Exhibits higher inhibitory potency compared to lactisole.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis
Uniqueness
2-(4-Methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
651306-62-6 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-2-phenoxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H15NO3/c1-19-14-7-9-16(10-8-14)21-17(11-13(17)12-18)20-15-5-3-2-4-6-15/h2-10,13H,11H2,1H3 |
InChI Key |
QTFGNTJGOXYRHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=CC=C3 |
Origin of Product |
United States |
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